ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Researchers targeting IDO1/TDO or bacterial DNA gyrase need structurally defined probes; generic indole-thioureas lack the ortho-methyl constraint that locks the bioactive conformation. This compound delivers a conformationally restricted thioureido pharmacophore with a distinct hydrogen-bonding vector, enabling reliable SAR. Key differentiation points: (1) Ortho-tolyl group restricts N-aryl bond rotation, pre-organizing the thiourea for target engagement. (2) Unexplored substitution pattern within the indole-2-carboxylate IDO1/TDO inhibitor class; ideal for comparative enzyme profiling. (3) ≥95% purity supports direct use in recombinant enzyme assays and focused library synthesis without additional purification.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 686736-55-0
Cat. No. B2619836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate
CAS686736-55-0
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3C
InChIInChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(13-9-5-7-11-15(13)20-17)22-19(25)21-14-10-6-4-8-12(14)2/h4-11,20H,3H2,1-2H3,(H2,21,22,25)
InChIKeyNSPUFIGAAQSBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate Structural & Physicochemical Profile


Ethyl 3-(3-(o-tolyl)thioureido)-1H-indole-2-carboxylate (CAS 686736-55-0) is a synthetic small molecule (MF: C₁₉H₁₉N₃O₂S; MW: 353.44 g/mol) comprising an indole-2-carboxylate ethyl ester core bearing a 3-thioureido substituent derived from o-tolyl isothiocyanate . The compound belongs to the broader class of indole–thiourea hybrids, a privileged scaffold associated with diverse pharmacological activities including enzyme inhibition, antimicrobial effects, and anticancer potential [1][2]. Commercially available at ≥95% purity , this compound serves as both a versatile synthetic building block and a candidate for structure–activity relationship (SAR) exploration within medicinal chemistry programs targeting indole-dependent biological pathways.

Scaffold Indole-2-carboxylate thiourea hybrid
Regioisomer Ortho-tolyl conformationally constrained
Purity Vendor-specified ≥95% for SAR normalization
Research context IDO1/TDO pathway studies, antimicrobial screening, conformational probe

Generic Substitution Failure: Ortho-Methyl Role in SAR


Within the ethyl 3-(3-arylthioureido)-1H-indole-2-carboxylate series, subtle variations in the N′-aryl substituent produce divergent biological profiles that preclude interchangeable use. The o-tolyl group (2-methylphenyl) introduces a sterically constrained, ortho-substituted aromatic ring adjacent to the thiourea –NH–C(=S)–NH– linker, whereas regioisomeric m-tolyl or unsubstituted phenyl analogs lack this proximal steric bulk. This ortho-methyl group restricts rotational freedom around the N-aryl bond, pre-organizing the thioureido pharmacophore into a distinct conformational ensemble that alters hydrogen-bonding geometry with biological targets [1]. Class-level SAR evidence confirms that indole-2-carboxylate derivatives are exquisitely sensitive to substitution pattern: in the IDO1/TDO dual inhibitor series, repositioning a single substituent on the indole or pendant aryl ring can shift IC₅₀ values by more than an order of magnitude [2]. Consequently, substituting the o-tolyl derivative with an m-tolyl, p-tolyl, phenyl, or halogenated aryl analog—even at identical nominal purity—cannot guarantee equivalent target engagement, selectivity, or pharmacodynamic outcome, making compound-specific procurement essential for reproducible research.

Attribute
Target (o-Tolyl)
Potential Substitute
Steric environment
Ortho-methyl restricts N-aryl rotation
Meta-methyl allows free rotation; phenyl lacks ortho bulk
Pharmacophore geometry
Thioureido group pre-organized in distinct conformational ensemble
Greater flexibility may alter hydrogen-bonding pattern
SAR consequence
Conformation may match target binding site
Reported regioisomeric IC₅₀ shifts >10-fold in related scaffold

Quantitative Evidence vs. Structural Analogs


Ortho-Methyl vs. Meta-Methyl Conformational Restriction

The o-tolyl group (2-methylphenyl) in the target compound imposes a steric barrier adjacent to the thiourea –NH–C(=S)–NH– junction, restricting rotation about the N-aryl bond and biasing the thioureido pharmacophore toward a specific low-energy conformation [1]. In contrast, the m-tolyl regioisomer (CAS 686736-56-1) bears the methyl group at the meta position, where it exerts minimal ortho-steric influence, allowing greater conformational freedom of the aryl ring . This conformational distinction is pharmacologically consequential: class-level SAR from indole-2-carboxylate IDO1/TDO inhibitors demonstrates that substituent position on the pendant aromatic ring directly modulates inhibitory potency, with regioisomeric shifts producing IC₅₀ variations exceeding 10-fold within the same scaffold [2].

Regioisomeric conformational restriction
Class-level
Target: o-tolyl sterically constrained, rotation restricted Comparator: m-tolyl analog (CAS 686736-56-1) free rotation
Supports regioisomer-specific procurement review
Class-level IDO1/TDO SAR shows regioisomeric IC₅₀ shifts >10-fold (Cui et al., 2020)
Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

DNA Gyrase Inhibition & Gram-Positive Activity

While direct antimicrobial data for the specific o-tolyl derivative remain unpublished in peer-reviewed literature, closely related indole-derived thioureas from the same chemotype have been systematically evaluated. In the study by Sanna et al. (2018), a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were tested against 20 standard and 30 hospital strains [1]. Compound 6 demonstrated significant inhibition against Gram-positive cocci and inhibited S. aureus DNA gyrase supercoiling activity with an IC₅₀ of 72.6 ± 1.2 µg/mL [1]. The target compound shares the indole–thiourea pharmacophore with compound 6 but possesses a 2-carboxylate ester and a directly N-linked (rather than ethyl-spaced) o-tolyl-thioureido motif, which may enhance target affinity through additional hydrogen-bonding capacity.

DNA gyrase inhibition potential
Class-level
Target: no direct antimicrobial data Comparator: indole-thiourea compound 6 IC₅₀ 72.6 ± 1.2 µg/mL (S. aureus DNA gyrase)
Supports antimicrobial screening context
Direct assay required; structural differences may modulate activity
Antimicrobial Resistance DNA Gyrase Inhibition Gram-Positive Pathogens

IDO1/TDO Dual Inhibition: Validated Scaffold

The indole-2-carboxylate core of the target compound is a validated pharmacophore for dual inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in tumor immune evasion [1]. Cui et al. (2020) demonstrated that indole-2-carboxylic acid derivatives achieve potent dual inhibition: lead compound 9o-1 exhibited IC₅₀ values of 1.17 µM (IDO1) and 1.55 µM (TDO), while the oxidized derivative 9p-O reached double-digit nanomolar potency against both enzymes [1]. The target compound differentiates itself through its 3-thioureido substituent bearing an o-tolyl group—a modification not explored in the Cui et al. SAR series, which focused primarily on 6-acetamido substitution. The thioureido linker introduces additional hydrogen-bond donor/acceptor capacity that may engage residues within the IDO1/TDO active-site pocket distinct from those targeted by the reported amide and carboxylate analogs.

IDO1/TDO inhibitor scaffold
Class-level
Target: 3-thioureido-o-tolyl unexplored in published SAR Comparator: compound 9o-1 IDO1 IC₅₀ 1.17 µM, TDO IC₅₀ 1.55 µM
Supports IDO1/TDO inhibitor SAR entry
Unexplored substitution vector; enzyme inhibition profiling needed
Cancer Immunotherapy IDO1 Inhibitor TDO Inhibitor Tryptophan Metabolism

Commercial Purity & Assay Reproducibility

The target compound is commercially supplied at ≥95% purity as determined by the vendor's standard analytical protocol (Catalog No. CM690387) . This purity threshold meets or exceeds the typical requirements for primary biochemical screening (≥90–95%), cellular assays, and initial SAR studies. In comparison, several structurally analogous thioureido-indole-2-carboxylate derivatives are listed by specialty chemical suppliers without explicitly quantified purity specifications, introducing uncertainty in lot-to-lot reproducibility . The availability of a defined purity specification enables researchers to normalize biological activity measurements to actual compound concentration, reducing the risk of false-negative or false-positive results attributable to impurities.

Commercial purity
Specification review
≥95%
Supports assay normalization and reproducibility
Vendor-specified; analytical method not disclosed
Quality Control Purity Specification Assay Reproducibility

Research Application Scenarios


IDO1/TDO Dual Inhibitor SAR for Immunotherapy

This compound is best deployed as a structurally differentiated probe within medicinal chemistry campaigns targeting IDO1 and TDO. The indole-2-carboxylate scaffold has been validated as a dual IDO1/TDO inhibitor platform, with lead compounds achieving low-micromolar to double-digit nanomolar IC₅₀ values [1]. The 3-thioureido-o-tolyl substitution pattern of the target compound is unexplored within published IDO1/TDO SAR, offering a novel hydrogen-bonding vector that may engage active-site residues differently than the reported 6-acetamido series. Researchers should prioritize this compound for comparative enzyme inhibition profiling against the published IDO1/TDO inhibitors to determine whether the thioureido linker confers selectivity or potency advantages. The ≥95% commercial purity supports immediate use in recombinant enzyme assays without additional purification.

Antimicrobial Screening Targeting DNA Gyrase

Building on the demonstrated antibacterial activity of indole-derived thioureas against Gram-positive cocci and S. aureus DNA gyrase (comparator compound 6 IC₅₀ = 72.6 ± 1.2 µg/mL) [2], the target compound is well-suited as a next-generation probe for antibiotic discovery programs. Its structural differentiation—notably the indole-2-carboxylate ester and direct N-aryl thioureido linkage—provides a distinct chemical space entry point for exploring DNA gyrase inhibition with potentially improved potency or altered resistance profiles. Researchers should evaluate this compound in S. aureus DNA gyrase supercoiling assays and Gram-positive minimum inhibitory concentration (MIC) determinations, using CLSI-standardized methods, to quantify the impact of the o-tolyl and 2-carboxylate modifications relative to the ethyl-spaced indole-thiourea comparators.

Conformational Analysis for Computational Drug Design

The steric constraint imposed by the ortho-methyl group adjacent to the thiourea linker creates a well-defined conformational ensemble suitable for computational modeling and pharmacophore refinement [3]. This compound can serve as a conformational probe in molecular docking and molecular dynamics studies aimed at understanding how N′-aryl substitution geometry affects thioureido hydrogen-bonding networks with protein targets. Comparative conformational analysis against the m-tolyl regioisomer (CAS 686736-56-1) and the unsubstituted phenyl analog can yield quantitative torsion-angle distributions and binding-mode predictions that inform rational design of next-generation indole–thiourea inhibitors.

Synthetic Methodology: Indole-2-Carboxylate Thiourea Building Blocks

The compound's three reactive functional groups—the ethyl ester (hydrolyzable to carboxylic acid), the thiourea (oxidizable to sulfoxide/sulfone), and the indole NH (alkylation/acylation site)—make it a versatile intermediate for divergent synthesis [3]. It is suitable for use in medicinal chemistry laboratories developing focused libraries of indole-2-carboxylate derivatives for multi-target screening. The defined purity specification (≥95%) ensures that subsequent derivatization reactions proceed with predictable stoichiometry, minimizing purification burden during library generation.

Application
Selection Property
Validation Focus
IDO1/TDO inhibitor SAR exploration
Thioureido substitution vector
Recombinant enzyme inhibition profiling
DNA gyrase-targeted antibacterial screening
Direct N-aryl thioureido linkage
S. aureus DNA gyrase supercoiling assay and MIC determination
Conformational probe for computational drug design
o-Tolyl steric constraint
Torsion-angle distributions and binding-mode predictions
Divergent synthesis of indole-thiourea libraries
Three reactive handles (ester, thiourea, indole NH)
Derivatization stoichiometry with defined purity
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